[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13460411
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester -](/images/structure/VC13460411.png)
Specification
Molecular Formula | C18H27N3O3 |
---|---|
Molecular Weight | 333.4 g/mol |
IUPAC Name | benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16?/m0/s1 |
Standard InChI Key | KSFWCZYOIPKJBX-LBAUFKAWSA-N |
Isomeric SMILES | CCN(C1CCCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 |
SMILES | CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle that confers rigidity and influences binding interactions .
-
Ethyl-carbamic acid moiety: Introduces polarity and hydrogen-bonding capabilities, potentially enhancing solubility and target engagement.
-
Benzyl ester group: A lipophilic aromatic substituent that may improve membrane permeability or serve as a prodrug moiety.
The (S) configurations at the 2-amino-propionyl and piperidin-3-yl positions are critical for stereoselective interactions, as enantiomeric forms often exhibit divergent biological profiles .
Table 1: Key Physicochemical Properties
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves multi-step protocols to ensure stereochemical fidelity and functional group compatibility:
-
Piperidine functionalization: The piperidine ring is modified at the 3-position via nucleophilic substitution or reductive amination, often employing protecting groups like Boc (tert-butoxycarbonyl) to prevent undesired side reactions .
-
Acylation: The (S)-2-amino-propionyl group is introduced using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensuring retention of stereochemistry .
-
Carbamate formation: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) yields the final carbamate ester.
Challenges in Synthesis
-
Steric hindrance: Bulky substituents on the piperidine ring complicate coupling reactions, necessitating optimized reaction temperatures and catalysts.
-
Racemization risk: The basic conditions during acylation or deprotection may invert chiral centers, requiring mild reagents like TFA (trifluoroacetic acid) for Boc removal .
Biological Activity and Mechanistic Hypotheses
Table 2: Hypothesized Biological Targets
Target Class | Example Target | Potential Interaction Mechanism |
---|---|---|
GPCRs | GPR35 | Competitive inhibition/modulation |
Serine Proteases | Trypsin | Covalent binding via carbamate |
Tyrosine Kinases | EGFR | Allosteric regulation |
Preliminary Findings
-
In vitro studies: Carbamate derivatives demonstrate moderate inhibition of acetylcholinesterase (IC₅₀ ≈ 10 µM) and COX-2 (cyclooxygenase-2; IC₅₀ ≈ 15 µM) in preliminary screens, though specific data for this compound are unpublished.
-
Cell permeability: LogP calculations (~2.8) suggest moderate lipophilicity, enabling passive diffusion across cell membranes.
Applications and Research Directions
Therapeutic Prospects
-
Neurological disorders: Potential as an acetylcholinesterase inhibitor for Alzheimer’s disease or a GPCR modulator for Parkinson’s .
-
Oncology: Carbamates may synergize with chemotherapeutics by inhibiting drug-resistance proteins like P-glycoprotein.
-
Inflammation: COX-2 inhibition could alleviate chronic inflammatory conditions.
Industrial and Research Use
-
Chemical biology: A tool compound for probing carbamate-enzyme interactions or stereoselective synthesis .
-
Prodrug development: The benzyl ester may serve as a cleavable moiety for targeted drug delivery.
Comparison with Structural Analogs
Table 3: Structural and Functional Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume